Benidipine

描述

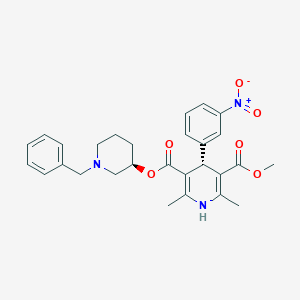

Structure

3D Structure

属性

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022648 | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105979-17-7 | |

| Record name | Benidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>193ºC | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Benidipine mechanism of action on T-type calcium channels

An In-depth Technical Guide on the Mechanism of Action of Benidipine on T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dihydropyridine calcium channel blocker (CCB) recognized for its unique pharmacological profile, which includes the inhibition of L-type, N-type, and T-type voltage-gated calcium channels.[1][2][3][4] Its action on T-type calcium channels (T-channels), in particular, is believed to underpin many of its pleiotropic benefits, such as its pronounced renoprotective and cardioprotective effects, which extend beyond simple blood pressure reduction.[5] This document provides a detailed examination of the molecular mechanism by which this compound modulates T-channel function, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.

Core Mechanism of T-type Channel Inhibition

This compound exerts a state-dependent blockade on T-type calcium channels, showing a higher affinity for the inactivated state of the channel. This mechanism is distinct from a simple pore-blocking action and involves the modulation of the channel's gating properties. The primary subtype studied in relation to this compound's action is CaV3.2 (α1H).

The core aspects of its mechanism include:

-

Voltage- and Frequency-Dependent Block: The inhibitory effect of this compound on T-type calcium currents is enhanced at more depolarized membrane potentials and with higher frequencies of stimulation. This indicates a preferential binding to channels that are actively being used or are in a non-resting state.

-

Stabilization of the Inactivated State: The primary mechanism of action is the stabilization of the T-type channel in its inactivated state. This compound significantly shifts the steady-state inactivation curve towards more hyperpolarized potentials, meaning the channels become inactivated at voltages where they would typically be available to open.

-

Prolonged Recovery from Inactivation: this compound slows the channel's transition from the inactivated state back to the closed (resting) state, thereby reducing the number of channels available for opening upon subsequent depolarizations.

-

No Effect on Activation Kinetics: The drug does not alter the voltage-dependence of channel activation or the kinetics of activation, inactivation, or deactivation.

This state-dependent interaction results in a potent, concentration-dependent reduction of Ca²⁺ influx through T-type channels, particularly in tissues where these channels play a significant physiological role.

Quantitative Data on this compound's T-type Channel Activity

The following tables summarize the quantitative data from key studies investigating the effects of this compound on T-type calcium channels and related physiological processes.

Table 1: Electrophysiological and Functional Inhibition of T-type Channels by this compound

| Parameter | Cell Line | Channel Subtype | Method | Findings | Reference |

|---|---|---|---|---|---|

| T-type Ca²⁺ Current Inhibition | NCI-H295R | Endogenous | Patch Clamp | Concentration-dependent inhibition at 10, 100, and 1000 nM. | |

| Ca²⁺ Influx Inhibition | HEK-293 | Recombinant hCaV3.2 | Ca²⁺ Mobilization Assay | More potent than efonidipine in blocking Ca²⁺ influx. | |

| Stereoselectivity (Current Block) | HEK-293 | Recombinant hCaV3.2 | Patch Clamp | (S, S)-Benidipine is more potent than (R, R)-Benidipine. |

| Stereoselectivity (Ca²⁺ Influx) | HEK-293 | Recombinant hCaV3.2 | Ca²⁺ Mobilization Assay | No significant difference between (S, S) and (R, R) enantiomers. | |

Table 2: Inhibition of Aldosterone Production (A Downstream Effect of T-type Channel Blockade)

| Parameter | Cell Line | Stimulus | Method | Findings | Reference |

|---|---|---|---|---|---|

| Aldosterone Production Inhibition | NCI-H295R | KCl | Immunoassay | Efficiently inhibited at low concentrations (3 and 10 nM). |

| Aldosterone Synthase mRNA Upregulation | NCI-H295R | KCl | mRNA Analysis | Efficiently inhibited. | |

Experimental Protocols

The characterization of this compound's action on T-type channels relies on specific and sensitive experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through T-type calcium channels in the membrane of a single cell.

-

Objective: To characterize the effects of this compound on the biophysical properties of T-type Ca²⁺ currents (e.g., current amplitude, voltage-dependence of activation and inactivation, recovery from inactivation).

-

Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV3.2 T-type channel alpha-1 subunit (hCaV3.2) are commonly used. Alternatively, cells endogenously expressing T-channels, like the human adrenocortical cell line NCI-H295R, can be studied.

-

Recording Configuration: The whole-cell configuration is established, allowing control of the intracellular solution and the membrane potential.

-

Solutions:

-

External Solution (in mM): Typically contains Ba²⁺ or Ca²⁺ as the charge carrier, along with components to block other channels (e.g., TEA-Cl, 4-AP) and maintain osmolarity and pH (e.g., HEPES).

-

Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels from inside, a Ca²⁺ buffer (e.g., EGTA), and an energy source (e.g., Mg-ATP).

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -100 mV) and then subjected to a series of depolarizing voltage steps to determine the voltage at which the current is maximal.

-

Steady-State Inactivation: The availability of channels is assessed by applying a series of conditioning pre-pulses at various voltages before a standard test pulse. This protocol is used to determine the voltage at which half the channels are inactivated (V₅₀).

-

Recovery from Inactivation: A two-pulse protocol is used where the cell is depolarized to inactivate the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse is applied.

-

-

Data Analysis: Currents are recorded and analyzed to measure peak amplitude, time course, and the effects of this compound on the aforementioned parameters.

Calcium Mobilization Assay

This is a high-throughput method to measure net Ca²⁺ influx into a population of cells.

-

Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on T-type channel-mediated Ca²⁺ entry.

-

Methodology:

-

Cell Plating: HEK-293 cells expressing hCaV3.2 are plated in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases upon binding to free intracellular Ca²⁺.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Stimulation: A depolarizing stimulus (e.g., a solution with an elevated K⁺ concentration) is applied to open the voltage-gated T-type channels.

-

Signal Detection: A fluorescence plate reader measures the change in fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence reflects Ca²⁺ influx. The inhibitory effect of this compound is calculated by comparing the signal in drug-treated wells to control wells, and an IC₅₀ value is determined from the concentration-response curve.

Signaling Pathways and Physiological Consequences

The blockade of T-type calcium channels by this compound initiates a cascade of downstream events that contribute to its therapeutic effects, particularly in the kidney and cardiovascular system.

Inhibition of Aldosterone Synthesis

In the adrenal glomerulosa, T-type channels are key regulators of aldosterone production.

Renal Hemodynamics and Renoprotection

Unlike L-type selective CCBs that preferentially dilate the afferent arteriole in the glomerulus, this compound's T-channel blockade leads to vasodilation of both the afferent and efferent arterioles. This balanced vasodilation reduces intraglomerular pressure, which helps to decrease proteinuria and protect the kidney from damage.

Conclusion

The mechanism of action of this compound on T-type calcium channels is a sophisticated, state-dependent inhibition that favors the inactivated state of the channel. This action reduces calcium influx, leading to significant downstream physiological effects, including the suppression of aldosterone synthesis and a unique, balanced vasodilation of renal arterioles. These T-channel-mediated effects are central to the drug's well-documented cardiorenal protective properties, distinguishing it from other dihydropyridine calcium channel blockers that are more selective for L-type channels. A thorough understanding of this mechanism is crucial for researchers and clinicians seeking to leverage the full therapeutic potential of mixed L-/T-type calcium channel blockade.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by this compound of Contractility of Isolated Proximal and Distal Caprine Ureter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Molecular Pharmacology of Benidipine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride is a third-generation dihydropyridine (DHP) calcium channel blocker renowned for its unique pharmacological profile, characterized by a long-lasting antihypertensive effect and a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, detailing its interactions with various ion channels and signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its molecular interactions.

Core Mechanism of Action: Triple Calcium Channel Blockade

This compound hydrochloride exerts its primary therapeutic effects through the potent and sustained inhibition of voltage-gated calcium channels. Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound is distinguished by its ability to block three distinct subtypes: L-type, N-type, and T-type calcium channels.[1][2][3][4][5] This triple blockade contributes to its broad therapeutic efficacy in hypertension and angina pectoris.

The inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure. The blockade of N-type calcium channels, primarily located in neuronal tissues, is thought to contribute to its cardioprotective effects by modulating sympathetic nerve activity. The inhibition of T-type calcium channels, found in the sinoatrial node and arterioles, may contribute to its antihypertensive and renal protective effects.

Quantitative Analysis of Calcium Channel Inhibition

The following table summarizes the quantitative data regarding the inhibitory activity of this compound hydrochloride on different calcium channel subtypes and its binding affinity to the dihydropyridine receptor.

| Target | Parameter | Value | Species/Tissue | Reference |

| L-type Ca²⁺ Channel (Dihydropyridine Receptor) | Kᵢ (inhibition constant) | 0.084 nM | Rat heart membranes | |

| Kᵢ (inhibition constant) | 0.13 nmol/l | Rat myocardium | ||

| N-type Ca²⁺ Channel | IC₅₀ (half maximal inhibitory concentration) | ~35 µM | Not Specified | |

| T-type Ca²⁺ Channel | IC₅₀ (half maximal inhibitory concentration) | ~11 µM | Not Specified |

Pleiotropic Pharmacological Effects

Beyond its direct action on calcium channels, this compound exhibits several other beneficial pharmacological effects that contribute to its clinical profile.

Stimulation of Nitric Oxide Production

This compound has been shown to stimulate the production of nitric oxide (NO) in endothelial cells. This effect is mediated through the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity. The resulting increase in NO bioavailability contributes to vasodilation, improves endothelial function, and exerts anti-atherosclerotic effects.

Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs). This anti-proliferative effect is significant in the context of atherosclerosis and restenosis following angioplasty, as VSMC proliferation is a key event in the development of these conditions. The precise mechanism involves the arrest of the cell cycle.

Mineralocorticoid Receptor Antagonism

Interestingly, this compound has been identified as an antagonist of the mineralocorticoid receptor (MR). It competitively binds to the MR, thereby inhibiting the actions of aldosterone. This antagonism may contribute to its cardioprotective and renal protective effects by mitigating the pro-inflammatory and pro-fibrotic effects of aldosterone.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Multifaceted Action

Caption: Multifaceted signaling pathways of this compound hydrochloride.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via radioligand assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Dihydropyridine Receptor Affinity

This protocol is adapted from methodologies described for dihydropyridine calcium channel blockers.

-

Membrane Preparation:

-

Homogenize rat cardiac tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, radiolabeled this compound (e.g., [³H]this compound), and varying concentrations of unlabeled this compound or other competing ligands.

-

For non-specific binding determination, use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Nitric Oxide Synthase (NOS) Activity Assay

This protocol is based on commercially available colorimetric assay kits.

-

Cell Culture and Lysate Preparation:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence.

-

Treat cells with this compound hydrochloride at various concentrations for a specified duration.

-

Lyse the cells in a suitable lysis buffer and centrifuge to remove cellular debris. Determine the protein concentration of the lysate.

-

-

NOS Assay:

-

In a 96-well plate, add cell lysate to wells containing a reaction mixture that includes L-arginine (the substrate for NOS) and NADPH.

-

Incubate the plate at 37°C to allow for the enzymatic production of nitric oxide.

-

-

Nitrite/Nitrate Detection (Griess Assay):

-

Nitric oxide produced is rapidly converted to nitrite and nitrate. Add nitrate reductase to the wells to convert all nitrate to nitrite.

-

Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the wells. This will react with nitrite to form a colored azo compound.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of nitrite.

-

Calculate the amount of nitrite in the samples from the standard curve and normalize to the protein concentration to determine NOS activity.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is based on standard cell proliferation assay methodologies.

-

Cell Culture and Treatment:

-

Seed rat aortic smooth muscle cells in a 96-well plate and allow them to adhere.

-

Synchronize the cells in a serum-free medium.

-

Induce proliferation by adding a mitogen (e.g., platelet-derived growth factor, PDGF).

-

Treat the cells with various concentrations of this compound hydrochloride.

-

-

Proliferation Assessment (e.g., using MTT assay):

-

After the treatment period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable, proliferating cells.

-

Calculate the percentage of proliferation inhibition at each this compound concentration compared to the mitogen-treated control.

-

Determine the IC₅₀ value for the inhibition of VSMC proliferation.

-

Mineralocorticoid Receptor (MR) Binding Assay

This protocol is based on competitive binding principles for nuclear receptors.

-

Receptor Preparation:

-

Prepare a source of mineralocorticoid receptors, such as a cell lysate from cells overexpressing the human MR or purified recombinant MR.

-

-

Competitive Binding Assay:

-

In a suitable assay plate, combine the MR preparation with a radiolabeled MR agonist (e.g., [³H]aldosterone) and varying concentrations of this compound hydrochloride or a known MR antagonist (e.g., spironolactone) as a positive control.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filter binding.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC₅₀ of this compound for displacing the radiolabeled aldosterone.

-

Calculate the Kᵢ value to quantify its binding affinity for the mineralocorticoid receptor.

-

Conclusion

This compound hydrochloride's molecular pharmacology is characterized by its unique triple calcium channel blocking activity, conferring potent and sustained antihypertensive effects. Furthermore, its pleiotropic actions, including the stimulation of nitric oxide production, inhibition of vascular smooth muscle cell proliferation, and antagonism of the mineralocorticoid receptor, contribute to its broader cardiovascular and renal protective benefits. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other cardiovascular drugs. The multifaceted nature of this compound's mechanism of action underscores its importance in the management of cardiovascular diseases and highlights promising avenues for future research and drug development.

References

- 1. Binding properties of (+/-)[3H]this compound hydrochloride to rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor binding properties of the new calcium antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of T-type voltage-dependent Ca2+ channels by this compound, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The L-, N-, and T-type triple calcium channel blocker this compound acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

A Technical Guide to the Chemical Synthesis and Purification of Benidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride, a potent dihydropyridine calcium channel blocker, is a widely used therapeutic agent for the management of hypertension and angina pectoris. This technical guide provides an in-depth overview of the core chemical synthesis and purification processes for this compound hydrochloride, intended for researchers, scientists, and professionals in drug development. The synthesis is primarily centered around the Hantzsch dihydropyridine synthesis to construct the core heterocyclic ring, followed by a crucial esterification and subsequent purification to yield the final active pharmaceutical ingredient (API). This document details the experimental protocols for key synthetic steps, presents quantitative data in structured tables, and includes visualizations of the synthetic and purification workflows to facilitate a comprehensive understanding of the manufacturing process.

Introduction

This compound, chemically known as (±)-(R)-3-[(R)-1-benzyl-3-piperidyl]methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate, is a third-generation dihydropyridine calcium antagonist. Its therapeutic efficacy is derived from its ability to block L-type, T-type, and N-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and high purity of the final product. This guide will elaborate on the primary synthetic route and purification methodologies.

Chemical Synthesis

The most common and industrially viable synthesis of this compound hydrochloride can be conceptually divided into two main stages:

-

Synthesis of the Dihydropyridine Core: Formation of the key intermediate, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester (referred to as Ben-1 ).

-

Esterification and Salt Formation: Coupling of Ben-1 with (R)-1-benzyl-3-piperidinol (referred to as Ben-2 ) followed by conversion to the hydrochloride salt.

Synthesis of Key Intermediates

The synthesis of the unsymmetrical dihydropyridine ring of this compound is achieved through a modified Hantzsch condensation reaction. This multi-component reaction involves the condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (methyl 3-aminocrotonate).

Experimental Protocol:

A common method for the synthesis of Ben-1 involves the partial hydrolysis of the corresponding diester, dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

-

Dihydropyridine Diester Formation: 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia are reacted in an appropriate solvent, such as methanol or ethanol, under reflux to yield the symmetric diester.

-

Selective Hydrolysis: The diester (0.01 mol) is dissolved in methanol (150 mL). A saturated aqueous solution of sodium hydroxide (9 g, 0.225 mol) is added slowly with stirring. The mixture is then heated to 70°C and stirred vigorously for 6 hours.[1][2]

-

Work-up and Isolation: After the reaction, a portion of the methanol is removed under reduced pressure. Water is added to the residue, and any unreacted starting material is filtered off. The filtrate is acidified to approximately pH 2.5 with 1 M hydrochloric acid, leading to the precipitation of a yellow solid.[1][2]

-

Purification: The crude product is collected by filtration, dried, and then recrystallized from methanol to yield pure Ben-1 as a yellow solid.[1]

| Parameter | Value | Reference |

| Starting Material | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Reagents | Sodium hydroxide, Hydrochloric acid | |

| Solvent | Methanol, Water | |

| Reaction Temperature | 70°C | |

| Reaction Time | 6 hours | |

| Yield | 57.2% | |

| Purity | >98.0% (HPLC) | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 201.0 to 205.0 °C |

This chiral alcohol is a critical component for the final esterification step. Its synthesis typically starts from 3-hydroxypyridine.

Experimental Protocol:

-

Quaternization: 3-hydroxypyridine is reacted with benzyl bromide in a solvent like methanol under reflux for 3 hours to form 1-benzyl-3-hydroxypyridinium bromide.

-

Reduction: The resulting pyridinium salt (500 g) is dissolved in methanol (10 L). Sodium borohydride (215 g) is added portion-wise while maintaining the temperature below 25°C. The mixture is then heated to reflux for 4 hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to 8 with hydrochloric acid. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and saturated brine. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, Ben-2 is obtained as a pale yellow oil.

| Parameter | Value | Reference |

| Starting Material | 1-benzyl-3-hydroxypyridinium bromide | |

| Reagent | Sodium borohydride | |

| Solvent | Methanol, Ethyl acetate | |

| Reaction Temperature | <25°C (addition), Reflux | |

| Reaction Time | 4 hours | |

| Yield | ~86% | |

| Appearance | Pale yellow oil |

Final Synthesis of this compound Hydrochloride

The final step involves the esterification of the carboxylic acid group of Ben-1 with the hydroxyl group of Ben-2 , followed by the formation of the hydrochloride salt.

Experimental Protocol:

-

Activation of Carboxylic Acid: Ben-1 (1.00 equivalent) is suspended in a 4:1 mixture of dichloromethane and dimethylformamide. The suspension is cooled to 0-5°C. Thionyl chloride (1.20 equivalents) is added, and the mixture is stirred for 1 hour to form the acyl chloride intermediate.

-

Esterification: Ben-2 (1.10 equivalents) is then added to the reaction mixture, which is stirred for 2 hours at 0-5°C and then for 1 hour at 25°C.

-

Work-up: The reaction is quenched by the addition of water. The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Crude Product Isolation: The filtrate is concentrated under vacuum to yield the crude this compound base.

-

Salt Formation and Crystallization: The crude this compound is dissolved in a suitable solvent like dichloromethane, and hydrochloric acid is added to form the hydrochloride salt. The crude this compound hydrochloride is then isolated.

| Parameter | Value | Reference |

| Starting Materials | Ben-1 , Ben-2 | |

| Reagents | Thionyl chloride, Hydrochloric acid | |

| Solvents | Dichloromethane, Dimethylformamide | |

| Reaction Temperature | 0-25°C | |

| Overall Yield | ~45% |

Purification Process

High purity of the final this compound hydrochloride is critical for its use as an API. The primary method of purification is recrystallization.

Experimental Protocol:

-

Dissolution: The crude this compound hydrochloride is dissolved in a mixture of ethanol and acetone. The typical volume ratio of ethanol to acetone is between 1:12 and 1:13.

-

Heating: The solution is heated to reflux for approximately 15-25 minutes to ensure complete dissolution.

-

Crystallization: The solution is then cooled to 20-30°C and stirred for 23-25 hours to induce crystallization.

-

Isolation and Drying: The precipitated crystals of pure α-benidipine hydrochloride are collected by filtration and dried under vacuum.

This process is effective in separating the desired α-diastereomer from the β-diastereomer, which is a common process-related impurity.

| Parameter | Value | Reference |

| Solvents | Ethanol, Acetone | |

| Solvent Ratio (Ethanol:Acetone) | 1:12 to 1:13 | |

| Procedure | Reflux followed by slow cooling and stirring | |

| Final Purity | >99.80% (HPLC) |

Process Visualization

This compound Synthesis Pathway

Caption: Overall synthetic pathway of this compound hydrochloride.

Purification Workflow

Caption: Purification workflow for this compound hydrochloride.

Quality Control and Impurity Profile

The quality of this compound hydrochloride is ensured by rigorous in-process controls and final product testing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used to determine the purity of this compound hydrochloride and to quantify any process-related impurities.

Common Process-Related Impurities:

-

β-Benidipine: The diastereomer of the desired α-form. Its formation is inherent to the synthesis, and it is effectively removed during the recrystallization process.

-

Ben-1 (2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester): The starting material for the esterification. Its presence indicates an incomplete reaction.

-

Ben-2 ((R)-1-benzyl-3-piperidinol): The chiral alcohol used in the esterification. Its presence is monitored as a potential residual impurity.

-

Oxidation Impurity (Ben-ox): The corresponding pyridine derivative formed by the aromatization of the dihydropyridine ring. This impurity is generally found in very low levels.

-

Ben-bis: An impurity formed from the reaction of the diacid by-product of Ben-1 with two molecules of Ben-2 .

-

Ben-desbenzyl: An impurity resulting from the loss of the benzyl group from the piperidine ring.

The levels of these impurities are strictly controlled to meet the specifications outlined in relevant pharmacopeias.

Conclusion

The chemical synthesis and purification of this compound hydrochloride are well-established processes that rely on a modified Hantzsch dihydropyridine synthesis followed by esterification and meticulous purification. The control of diastereoselectivity and the removal of process-related impurities through optimized crystallization are critical to obtaining a high-purity active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the methodologies involved, offering valuable insights for professionals engaged in the research, development, and manufacturing of this important cardiovascular drug. Further research into greener solvents and more efficient catalytic systems could lead to future improvements in the synthesis of this compound hydrochloride.

References

The Effects of Benidipine on Vascular Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperproliferation of vascular smooth muscle cells (VSMCs) is a critical pathological process in the development of atherosclerosis and restenosis following angioplasty.[1][2] Benidipine, a dihydropyridine calcium channel blocker, has demonstrated significant anti-proliferative effects on VSMCs, suggesting its therapeutic potential in mitigating these vascular proliferative diseases.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on VSMC proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound, a potent and long-acting calcium antagonist, inhibits VSMC proliferation by blocking L-, N-, and T-type calcium channels, influencing cell cycle progression, and modulating critical signaling cascades.[4][5]

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a key event in the pathogenesis of various cardiovascular diseases. Under pathological conditions, VSMCs can switch from a quiescent, contractile phenotype to a synthetic, proliferative state, leading to neointimal formation and arterial narrowing. This compound hydrochloride, a synthetic dihydropyridine derivative, is primarily used for the treatment of hypertension and angina pectoris. Beyond its established antihypertensive properties, this compound exhibits pleiotropic effects, including the suppression of VSMC proliferation, which are not solely attributable to its blood pressure-lowering action. This document aims to provide a comprehensive technical overview of the current understanding of this compound's anti-proliferative effects on VSMCs.

Mechanism of Action

This compound's inhibitory effect on VSMC proliferation is multifaceted, involving the blockade of calcium influx, modulation of cell cycle regulatory proteins, and interference with key signaling pathways.

Calcium Channel Blockade

This compound is distinguished by its ability to block three types of voltage-dependent calcium channels: L-type, N-type, and T-type. The primary mechanism for its vasodilatory and anti-proliferative effects in VSMCs is the inhibition of Ca²⁺ influx through L-type calcium channels. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and is crucial for inhibiting the calcium-dependent signaling pathways that drive cell proliferation. Furthermore, the blockade of T-type calcium channels may contribute to its beneficial effects, as these channels are implicated in cell proliferation and differentiation.

Cell Cycle Regulation

This compound has been shown to arrest the cell cycle in VSMCs. Studies have demonstrated that this compound inhibits serum-stimulated [³H]thymidine incorporation into VSMCs, suggesting an effect on DNA synthesis. This inhibition appears to occur in both the G₀/G₁ and G₁/S phases of the cell cycle. A key mechanism for this cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p21. Increased levels of p21 can inhibit the activity of cyclin-CDK complexes that are essential for cell cycle progression.

Signaling Pathway Modulation

This compound influences several signaling pathways that are critical for VSMC proliferation. One notable effect is the partial reduction of p70 S6 kinase 1 (p70S6K1) activity. p70S6K1 is a downstream effector of the PI3K/Akt/mTOR pathway and plays a significant role in protein synthesis and cell growth. By inhibiting this pathway, this compound can suppress the cellular machinery required for proliferation.

Another important aspect of this compound's action is its ability to stimulate nitric oxide (NO) production. This compound has been shown to augment endothelial nitric oxide synthase (eNOS) expression and activity, leading to increased NO release. NO is a potent inhibitor of VSMC proliferation and also contributes to vasodilation.

Quantitative Data on Anti-proliferative Effects

The anti-proliferative efficacy of this compound on VSMCs has been quantified in several studies. The following tables summarize the key findings.

| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| IC₅₀ | Porcine Cultured VSMCs | Serum | 0.2 µM | Inhibition of [³H]thymidine incorporation | |

| Protein Expression | Rat Primary VSMCs | Culture Conditions | 3 - 10 µmol/L (1 week) | Maintained high levels of smooth muscle specific markers (SM1, calponin 1, α-actin) | |

| mRNA Expression | Rat Primary VSMCs | Culture Conditions | 3 µmol/L (1 week) | Significantly inhibited the reduction of calponin mRNA | |

| Protein Level | Rat Primary VSMCs | Culture Conditions | Not specified (2 days) | Increased level of p21 protein | |

| Kinase Activity | Rat Primary VSMCs | Culture Conditions | Not specified (2 days) | Partially reduced p70 S6 kinase 1 (p70S6K1) activity | |

| In Vivo DNA Synthesis | Rat Aorta (Balloon Injury Model) | Balloon Injury | 5 mg/kg, p.o., b.i.d. (48h) | Significantly reduced [³H]thymidine incorporation into aortic DNA |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound on VSMC proliferation.

Cell Culture

-

Cell Source: Primary vascular smooth muscle cells are typically isolated from the aorta of rats (e.g., Wistar or Sprague-Dawley) or pigs.

-

Culture Medium: Cells are commonly cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) (e.g., 10% or 2%), penicillin, and streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: VSMCs are passaged upon reaching confluence using trypsin-EDTA. Experiments are typically performed on cells from early passages to maintain their phenotype.

Proliferation Assays

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: VSMCs are seeded in 96-well plates and grown to sub-confluence.

-

Synchronization: Cells are growth-arrested by serum deprivation (e.g., culturing in serum-free medium or medium with low serum) for 24-48 hours to synchronize them in the G₀/G₁ phase.

-

Stimulation: Cells are stimulated with a mitogen (e.g., serum, platelet-derived growth factor (PDGF)) in the presence or absence of various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Labeling: [³H]Thymidine (e.g., 1 µCi/well) is added to the culture medium for the final few hours of incubation.

-

Harvesting and Measurement: Cells are harvested, and the amount of incorporated [³H]thymidine into the DNA is measured using a scintillation counter.

This is a more modern, non-radioactive alternative to the [³H]thymidine assay.

-

Cell Seeding and Synchronization: Similar to the [³H]thymidine assay.

-

Stimulation and EdU Labeling: Cells are treated with mitogens and this compound. EdU is added to the culture medium for a portion of the incubation period (e.g., the last 24 hours of a 72-hour culture).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100.

-

Click Chemistry Reaction: The incorporated EdU is detected by a copper-catalyzed "click" reaction with a fluorescently labeled azide.

-

Detection: The fluorescence signal, proportional to the amount of DNA synthesis, can be quantified using a fluorescence microscope or a plate reader.

Directly counting the number of cells provides a straightforward measure of proliferation.

-

Treatment: VSMCs are treated with this compound and mitogens as described above.

-

Cell Detachment: Cells are detached from the culture plate using trypsin.

-

Counting: The number of cells is determined using a hemocytometer or an automated cell counter.

Western Blotting

This technique is used to detect and quantify specific proteins involved in cell proliferation and signaling.

-

Protein Extraction: VSMCs are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PCNA, p21, SM1, calponin 1, α-actin, phosphorylated and total forms of signaling proteins).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein like β-actin or GAPDH.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound in vascular smooth muscle cells.

Caption: Overview of this compound's Anti-proliferative Mechanisms in VSMCs.

References

- 1. This compound, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-proliferative effects of this compound hydrochloride in porcine cultured vascular smooth muscle cells and in rats subjected to balloon catheter-induced endothelial denudation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Benidipine in Experimental Stroke Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Benidipine, a dihydropyridine calcium channel blocker, in preclinical models of ischemic stroke. It summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular mechanisms.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by blocking L, N, and T-type calcium channels.[1][2][3] This action prevents the excessive influx of calcium into neurons, a key event in the ischemic cascade that leads to excitotoxicity and cell death. Beyond its primary function as a calcium channel blocker, this compound demonstrates significant antioxidant, anti-inflammatory, and anti-apoptotic properties.

The drug has been shown to enhance the production of nitric oxide (NO) by stimulating endothelial nitric oxide synthase (eNOS), which contributes to improved cerebral blood flow and vascular protection.[1][4] Furthermore, this compound's ability to reduce oxidative stress is a critical component of its neuroprotective profile. It achieves this by inhibiting reactive oxygen species (ROS) production and bolstering the activity of endogenous antioxidant enzymes. Studies have also indicated that this compound can modulate inflammatory responses and inhibit apoptotic pathways, further preserving neural tissue in the face of ischemic injury.

Quantitative Efficacy of this compound in Stroke Models

The neuroprotective efficacy of this compound has been quantified across various experimental stroke models. The following tables summarize key findings on infarct volume reduction and the modulation of critical biomarkers.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficits

| Animal Model | Ischemia/Reperfusion Time | This compound Dosage | Route of Administration | Reduction in Infarct Volume | Improvement in Neurological Score | Reference |

| Rat | 2h / 12h | 10 µg/kg/day | Oral | Marked reduction (35.28% ± 4.13% in IR group vs. 23.56% ± 3.47% in BIR group) | Not specified | |

| Canine | 90 min / 6h | 50, 100, 200 ng/kg/min | Intracoronary infusion | Dose-dependent reduction (e.g., 43.4±5.6% in control vs. 16.5±2.0% with 200 ng/kg/min) | Not specified | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 7 weeks (chronic treatment) | 3 and 10 mg/kg/day | Oral | Significantly suppressed cerebrovascular damages on MRI | Ameliorated neurological symptoms |

IR: Ischemia-Reperfusion; BIR: this compound + Ischemia-Reperfusion

Table 2: Modulation of Oxidative Stress Markers by this compound

| Animal Model | This compound Dosage | Marker | Effect | Reference |

| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Malondialdehyde (MDA) | Decreased to near normal levels | |

| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Superoxide Dismutase (SOD) | Increased to near normal levels | |

| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Total Glutathione (tGSH) | Increased to near normal levels | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Not specified | Glutathione Peroxidase (GSH-Px) | Significantly improved activity | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 1, 3, 10 mg/kg/day | Plasma Thiobarbituric Acid Reactive Substances (TBARS) | Attenuated increase | |

| Mice (Ischemia-Reperfusion) | Not specified | Urinary 8-hydroxy-2' deoxyguanosine (8-OHdG) | Significantly lower increase |

Table 3: Anti-inflammatory and Anti-apoptotic Effects of this compound

| Animal Model/Cell Culture | This compound Dosage/Concentration | Marker | Effect | Reference |

| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Cyclooxygenase-2 (COX-2) | Decreased to near normal levels | |

| Rat (Pentylenetetrazole-induced epilepsy) | 4 mg/kg | Interleukin-1 (IL-1) | Significantly lower | |

| Rat (Pentylenetetrazole-induced epilepsy) | 2 mg/kg (with Valproic acid) | Tumor Necrosis Factor-alpha (TNF-α) | Lower | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3-10 µM | Caspase-3 activation (induced by lysoPC) | Prevented | |

| Rat (Ischemia-Reperfusion) | 10 µg/kg i.v. | Caspase-3 activity | Reduced (1.94±0.25 vs 3.43±0.29 in vehicle) | |

| Rat (Ischemia-Reperfusion) | 10 µg/kg i.v. | TUNEL-positive staining | Decreased (8.4±1.2% vs 15.3±1.3% in vehicle) |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the neuroprotective effects of this compound.

Ischemia-Reperfusion Injury Model in Rats

This model is widely used to mimic the conditions of an ischemic stroke followed by the restoration of blood flow.

-

Animal Model : Male Wistar albino rats are commonly used.

-

Anesthesia : Anesthesia is induced prior to the surgical procedure.

-

Induction of Ischemia : Transient focal cerebral ischemia is often induced by clamping the left common carotid artery for a specified duration, typically 2 hours.

-

Reperfusion : Following the ischemic period, the clamp is removed to allow for reperfusion, which is maintained for a period such as 12 hours.

-

This compound Administration : this compound hydrochloride (e.g., 10 µg/kg/day) is administered orally through a catheter for a set period before the induction of ischemia.

-

Outcome Measures :

-

Infarct Volume : Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct area.

-

Biochemical Analysis : Brain tissue is homogenized to measure levels of oxidative stress markers (MDA, SOD, tGSH) and inflammatory markers (COX-1, COX-2).

-

Histopathology : Brain sections are examined under a microscope to assess neuronal damage.

-

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model

This model is used to study the effects of this compound in the context of chronic hypertension, a major risk factor for stroke.

-

Animal Model : Salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP) are used.

-

This compound Treatment : this compound is administered orally on a daily basis for several weeks (e.g., 7 weeks) at varying doses (e.g., 1, 3, and 10 mg/kg).

-

Monitoring :

-

Blood Pressure : Systolic blood pressure is monitored regularly.

-

Neurological Symptoms : Behavioral changes such as sedation, ataxia, and aggressiveness are observed.

-

Cerebrovascular Lesions : Magnetic Resonance Imaging (MRI) is used to assess brain lesions at various time points.

-

-

Post-mortem Analysis :

-

Histopathology : Brains are examined to correlate MRI findings with edematous or softening lesions.

-

Biochemical Markers : Plasma levels of oxidative stress markers (e.g., thiobarbituric acid reactive substances) and renal expression of related genes are measured.

-

Signaling Pathways and Experimental Workflows

The neuroprotective actions of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

Caption: this compound's multifaceted neuroprotective signaling pathways.

Caption: A generalized experimental workflow for evaluating this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, a long-acting Ca channel blocker, limits infarct size via bradykinin- and NO-dependent mechanisms in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Benidipine's Cardioprotective Shield: A Technical Guide to its Efficacy in Ischemia-Reperfusion Injury

For Immediate Release

A comprehensive analysis of the calcium channel blocker benidipine reveals significant cardioprotective effects against ischemia-reperfusion (I/R) injury, positioning it as a promising therapeutic agent. This technical guide synthesizes findings from multiple preclinical studies, detailing its mechanisms of action, summarizing key quantitative outcomes, and providing insights into the experimental protocols used to validate its efficacy.

This compound, a long-acting dihydropyridine calcium channel blocker, has demonstrated a remarkable ability to mitigate the cellular damage induced by the restoration of blood flow to ischemic heart tissue. Its protective effects are multifaceted, primarily revolving around the inhibition of apoptosis (programmed cell death), reduction of oxidative stress, and modulation of critical signaling pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the study of cardioprotective agents.

Key Mechanisms of Cardioprotection

This compound's cardioprotective effects are attributed to several key mechanisms:

-

Anti-Apoptotic Action: this compound significantly reduces myocardial apoptosis following I/R injury.[1][2][3] It achieves this by inhibiting the mitochondrial-mediated apoptotic pathway, as evidenced by the reduction in mitochondrial cytochrome c release and subsequent decreases in caspase-9 and caspase-3 activation.[1] Notably, it does not affect the extrinsic, death receptor-mediated apoptotic pathway involving caspase-8.

-

Modulation of Signaling Pathways: The drug favorably alters the balance of key signaling molecules. It enhances the activation of the ERK1/2 pathway, which is known to be anti-apoptotic, while having no significant effect on the pro-apoptotic p38 MAPK pathway.

-

Reduction of Oxidative Stress: this compound has been shown to suppress systemic oxidative stress induced by I/R. This is partly achieved by reducing plasma aldosterone levels, a hormone implicated in oxidative stress and inflammation in the cardiovascular system.

-

Enhancement of Nitric Oxide (NO) Bioavailability: Several studies highlight this compound's ability to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production. This NO-dependent mechanism, potentially mediated by bradykinin, contributes to vasodilation and the overall protective effect.

Quantitative Outcomes of this compound Treatment

The following tables summarize the key quantitative data from various preclinical studies, demonstrating the significant cardioprotective effects of this compound in models of ischemia-reperfusion injury.

Table 1: Effects of this compound on Myocardial Apoptosis

| Parameter | Control/Vehicle Group | This compound-Treated Group | Animal Model | Source |

| TUNEL-positive staining (%) | 15.3 ± 1.3 | 8.4 ± 1.2 (P<0.01) | Rat | |

| Caspase-3 activity (relative units) | 3.43 ± 0.29 | 1.94 ± 0.25 (P<0.01) | Rat | |

| Caspase-9 activation (relative units) | 2.85 ± 0.26 | 1.9 ± 0.24 (P<0.01) | Rat | |

| Caspase-8 activation (relative units) | ~1.7-fold increase over sham | No significant inhibition | Rat | |

| Myocardial apoptosis (%) | 12.2 ± 1.1 | 6.2 ± 0.8 (P<0.01) | Rabbit |

Table 2: Effects of this compound on Myocardial Infarct Size and Cardiac Function

| Parameter | Control/Vehicle Group | This compound-Treated Group | Animal Model | Source |

| Infarct size (%) | 25.5 ± 3.6 | 13.4 ± 2.5 | Mouse | |

| Infarct size (%) | 49 ± 2.6 | 20 ± 2.3 (P<0.01) | Rabbit | |

| Infarct size (%) | 43.4 ± 5.6 | 16.5 ± 2.0 (at 200 ng/kg/min) | Dog | |

| Post-ischemic recovery of LVDP (%) | 64.6 ± 11.9 | 87.5 ± 10.1 (P<0.05) | Rat | |

| Post-ischemic recovery of LV dP/dt max (%) | 70.2 ± 15.7 | 97.8 ± 10.4 (P<0.05) | Rat | |

| Creatine Kinase (CK) leakage (IU/15 min/kg) | 61.1 ± 9.8 | 39.4 ± 7.5 (P<0.05) | Rat |

Detailed Experimental Protocols

The following outlines a generalized experimental protocol for inducing and evaluating ischemia-reperfusion injury and the effects of this compound, based on the methodologies reported in the cited literature.

1. Animal Models and Preparation:

-

Species: Male Sprague-Dawley rats, C57BL/6J mice, or New Zealand White rabbits are commonly used.

-

Anesthesia: Animals are anesthetized, typically with sodium pentobarbital or a similar anesthetic agent.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and isolated. A suture is passed around the LAD for subsequent occlusion.

2. Ischemia-Reperfusion Protocol:

-

Ischemia: The LAD is occluded by tightening the suture. The duration of ischemia is typically 30 minutes.

-

Reperfusion: The suture is released to allow blood flow to return to the previously ischemic myocardium. The reperfusion period can vary, with common durations being 3 hours to 6 hours.

3. Drug Administration:

-

This compound Dosage and Route: this compound is administered intravenously at a dose of 10 μg/kg, typically 10 minutes before the onset of reperfusion. Oral administration of 3 mg/kg daily for several weeks has also been studied.

-

Vehicle Control: A control group receives a vehicle solution (e.g., 0.15% Tween 80 in saline).

4. Assessment of Cardioprotective Effects:

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are delineated using techniques such as TTC (2,3,5-triphenyltetrazolium chloride) staining.

-

Apoptosis Assays:

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in myocardial tissue sections.

-

Caspase Activity Assays: The enzymatic activities of caspases-3, -8, and -9 are measured in myocardial tissue lysates using colorimetric assay kits with specific substrates (e.g., Ac-DEVD-pNA for caspase-3).

-

-

Western Blot Analysis: Protein levels of signaling molecules such as ERK1/2 and p38 MAPK are quantified by Western blotting.

-

Biochemical Assays: Markers of oxidative stress (e.g., urinary 8-hydroxy-2'-deoxyguanosine) and cardiac injury (e.g., creatine phosphokinase) are measured.

-

Hemodynamic and Cardiac Function Assessment: Left ventricular developed pressure (LVDP) and its first derivative (dP/dt) are often measured in isolated heart preparations (Langendorff perfusion).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's cardioprotection and a typical experimental workflow.

This compound's anti-apoptotic signaling pathway.

General experimental workflow for I/R injury studies.

References

- 1. Antiapoptotic mechanisms of this compound in the ischemic/reperfused heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiapoptotic mechanisms of this compound in the ischemic/reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-apoptotic effect of this compound, a long-lasting vasodilating calcium antagonist, in ischaemic/reperfused myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Benidipine in Diabetic Nephropathy: A Technical Guide to its Renal-Protective Mechanisms

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidney's microvasculature. The pathogenesis is complex, involving hemodynamic and metabolic derangements that drive glomerular hyperfiltration, inflammation, oxidative stress, and fibrosis. Benidipine, a dihydropyridine calcium channel blocker (CCB), has demonstrated significant renal-protective effects that extend beyond its primary antihypertensive action. Uniquely, this compound blocks not only L-type calcium channels but also T-type and N-type channels, granting it a multifaceted mechanism of action particularly beneficial in the context of diabetic kidney disease. This guide provides an in-depth technical overview of the core renal-protective mechanisms of this compound, supported by experimental data and methodologies for the research and drug development professional.

Core Renal-Protective Mechanisms

This compound exerts its nephroprotective effects through a combination of synergistic mechanisms, including favorable modulation of renal hemodynamics, inhibition of pro-fibrotic signaling pathways, reduction of oxidative stress, and preservation of endothelial function.

Modulation of Glomerular Hemodynamics

A key insult in early diabetic nephropathy is glomerular hypertension, driven by a disproportionate constriction of the efferent arteriole relative to the afferent arteriole. Unlike many CCBs that predominantly dilate the afferent arteriole, this compound's ability to block T-type calcium channels—which are located on both afferent and efferent arterioles—allows for balanced vasodilation.[1][2][3][4] This dual action reduces the resistance of both vessels, leading to a significant decrease in intraglomerular capillary pressure (PGC) and thereby alleviating hyperfiltration-induced glomerular injury.[1]

-

Mechanism: By blocking T-type calcium channels on both arterioles, this compound normalizes the pressure gradient across the glomerulus. It effectively reduces glomerular hypertension without compromising the glomerular filtration rate (GFR). This action is crucial for long-term preservation of renal structure and function.

Table 1: Effect of this compound on Glomerular Hemodynamics in Patients with Metabolic Syndrome

| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | p-value |

| Glomerular Capillary Pressure (PGC) (mmHg) | 54.4 ± 7.5 | 47.0 ± 7.0 | 0.0152 |

| Afferent Arteriolar Resistance (dyn·s/cm5) | 10,338 ± 2,618 | 9,026 ± 2,627 | 0.047 |

| Efferent Arteriolar Resistance (dyn·s/cm5) | 4,649 ± 2,039 | 2,419 ± 2,081 | 0.003 |

Data sourced from a study on patients with metabolic syndrome receiving this compound.

Inhibition of the RhoA/ROCK Pathway and Epithelial-Mesenchymal Transition (EMT)

The RhoA/Rho-kinase (ROCK) signaling pathway is a critical mediator of renal fibrosis. In the diabetic milieu, this pathway becomes overactivated, promoting the transformation of renal tubular epithelial cells into myofibroblasts—a process known as epithelial-mesenchymal transition (EMT). This transition is a hallmark of tubulointerstitial fibrosis. This compound has been shown to directly inhibit the activity of ROCK1, independent of its blood pressure-lowering effects.

-

Mechanism: By inhibiting ROCK1 activity, this compound prevents the downstream phosphorylation of its targets, such as Myosin Phosphatase Target Subunit 1 (MYPT1). This action blocks the signaling cascade that leads to EMT. Consequently, the expression of the epithelial marker E-cadherin is preserved, while the expression of the myofibroblast marker α-smooth muscle actin (α-SMA) is suppressed. This effectively reduces the progression of renal interstitial fibrosis.

Table 2: Effect of this compound on EMT Markers in Type 1 Diabetic Rats

| Group | p-MYPT1/MYPT1 Ratio | ROCK1 Expression | α-SMA Expression | E-cadherin Expression |

| Normal | 0.87 (0.72-0.95) | 0.39 (0.23-0.55) | 0.11 (0.06-0.18) | 0.95 ± 0.27 |

| Diabetic (Untreated) | 1.32 (0.93-1.62) | 0.93 (0.64-1.28) | 0.68 (0.57-0.82) | 0.25 ± 0.09 |

| Diabetic + this compound | 0.93 (0.74-1.39) | 0.61 (0.52-0.9) | 0.13 (0.08-0.32) | 0.44 ± 0.10 |

Data presented as median (interquartile range) or mean ± SD. Expression levels are relative values. Sourced from Wu et al., 2013.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathogenic driver in diabetic complications, including nephropathy. Hyperglycemia stimulates various pathways, such as NADPH oxidase activation, leading to increased ROS production in renal cells. This compound exhibits potent antioxidant properties.

-

Mechanism: this compound has been shown to inhibit ROS production in polymorphonuclear leukocytes, partly by inhibiting the Ca2+/Protein Kinase C (PKC)/NADPH oxidase signaling pathway. It also directly scavenges free radicals, protecting cells from oxidative damage. In hypertensive animal models, this compound reduces plasma markers of oxidative stress and suppresses the renal expression of oxidative stress-induced genes. This reduction in oxidative stress helps to prevent endothelial dysfunction, inflammation, and apoptosis in renal tissue.

References

- 1. This compound Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on renal function in anesthetized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Benidipine: A Technical Guide on its Modulation of Oxidative Stress and Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of benidipine, a dihydropyridine calcium channel blocker, with a specific focus on its role in mitigating oxidative stress and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound is a potent, long-acting calcium channel blocker that uniquely inhibits L-type, T-type, and N-type voltage-gated calcium channels.[1][2] This triple-blocking action contributes to its significant antihypertensive effects by inducing vasodilation. Beyond its primary function in blood pressure regulation, emerging evidence strongly indicates that this compound possesses direct antioxidant and anti-inflammatory properties, offering broader cardiovascular and renal protection.[3]

Modulation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in various cardiovascular diseases. This compound has been shown to effectively attenuate oxidative stress through multiple mechanisms.

Direct Antioxidant Activity and Inhibition of ROS Production

This compound exhibits direct free radical scavenging activity. Furthermore, it inhibits the production of ROS in various cell types, including polymorphonuclear leukocytes. This inhibitory effect is partly attributed to its ability to suppress the Ca2+/protein kinase C/NADPH oxidase signaling pathway, a major source of cellular ROS.

Quantitative Effects on Oxidative Stress Markers

The following table summarizes the quantitative effects of this compound on key markers of oxidative stress from various preclinical and clinical studies.

| Biomarker | Experimental Model | Treatment Details | Key Findings | Reference |

| Reactive Oxygen Species (ROS) | Human Polymorphonuclear Cells | 4 mg this compound daily for 6 months in hypertensive patients | Significant reduction in ROS formation by 32 arbitrary units (p<0.01) | |

| Thiobarbituric Acid Reactive Substances (TBARS) | Untreated hypertensive patients | 4 mg/day this compound | Significant decrease in plasma TBARS levels | |

| Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Hypertensive patients with mild Chronic Kidney Disease | 8 mg this compound daily for 12 months | Significant decrease in urinary 8-OHdG excretion (p<0.001) compared to amlodipine | |

| Antioxidant Enzymes (GSH, CAT, SOD, GPx, GRx, GST) | Isoproterenol-induced myocardial infarction in rats | Pretreatment with this compound (1, 3, 10 µg/kg/day) for 28 days | Preserved levels of antioxidant enzymes |

Experimental Protocol: Measurement of ROS in Polymorphonuclear Cells

This protocol is based on the methodology described by Higashi et al. (2005).

-

Sample Collection: Whole blood is collected from hypertensive patients before and after a 6-month treatment period with 4 mg/day this compound or placebo.

-

Cell Isolation: Polymorphonuclear cells (PMNs) are isolated from heparinized venous blood using a standard dextran sedimentation and Ficoll-Paque density gradient centrifugation method.

-

ROS Measurement:

-

Isolated PMNs are suspended in Hanks' balanced salt solution.

-

The cell suspension is incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.

-

Cells are stimulated with phorbol myristate acetate (PMA) to induce ROS production.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.

-

-

Data Analysis: The mean fluorescence intensity is calculated and compared between the this compound and placebo groups, as well as between baseline and post-treatment measurements.

Attenuation of Inflammation

Chronic inflammation is a critical component in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound has demonstrated significant anti-inflammatory effects by targeting key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to reduce the production of several pro-inflammatory cytokines. In lipopolysaccharide (LPS)-activated macrophages, this compound hydrochloride significantly decreased the secretion of IL-12p40, TNF-α, GM-CSF, and IL-6.

Modulation of Inflammatory Signaling Pathways

Recent studies have elucidated the molecular pathways through which this compound exerts its anti-inflammatory effects. It has been found to inhibit the activation of the NLRP3 inflammasome in THP-1 macrophages. This is achieved by reducing the expression of NLRP3, ASC, and caspase-1, which in turn decreases the secretion of the potent pro-inflammatory cytokine IL-1β. Mechanistically, this compound hydrochloride inhibits the LPS-induced activation of NF-κB by reducing the phosphorylation and nuclear translocation of the p65 subunit.

Quantitative Effects on Inflammatory Markers

The table below summarizes the quantitative impact of this compound on key inflammatory markers.

| Biomarker | Experimental Model | Treatment Details | Key Findings | Reference |

| Interleukin-6 (IL-6) | Hypertensive patients with mild Chronic Kidney Disease | 8 mg this compound daily for 12 months | Significant decrease in blood IL-6 levels (p<0.001) compared to amlodipine | |

| High Mobility Group Box-1 (HMGB-1) | Hypertensive patients with mild Chronic Kidney Disease | 8 mg this compound daily for 12 months | Significant decrease in blood HMGB-1 levels (p<0.05) compared to amlodipine | |

| C-reactive protein (CRP) | Isoproterenol-induced myocardial infarction in rats | Pretreatment with this compound (1, 3, 10 µg/kg/day) for 28 days | Maintained levels of CRP | |

| NLRP3, ASC, Caspase-1, IL-1β | LPS-induced THP-1 macrophages | Treatment with this compound hydrochloride | Drastically lowered expression of NLRP3, ASC, and caspase-1, and decreased secretion of IL-1β |

Experimental Protocol: Evaluation of NLRP3 Inflammasome Activation

This protocol is based on the methodology described by Huo et al. (2024).

-

Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). The differentiated macrophages are then pre-treated with various concentrations of this compound hydrochloride for a specified duration, followed by stimulation with lipopolysaccharide (LPS) and ATP to activate the NLRP3 inflammasome.

-

Western Blot Analysis:

-

Cell lysates are collected and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against NLRP3, ASC, and caspase-1.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

ELISA for IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation:

-

Treated cells are fixed, permeabilized, and blocked.

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

The subcellular localization of p65 is visualized using a fluorescence microscope.

-

Signaling Pathways and Visualizations